molecular formula C13H16F3N3O3 B2644323 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide CAS No. 2415634-74-9

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide

Cat. No. B2644323
CAS RN: 2415634-74-9
M. Wt: 319.284
InChI Key: NBCHPAFWZBRADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide (also known as PF-06282999) is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

PF-06282999 is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, PF-06282999 reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PF-06282999 has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. In addition, PF-06282999 has been shown to reduce inflammation in animal models of autoimmune disorders. However, the exact biochemical and physiological effects of PF-06282999 in humans are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of PF-06282999 is its selectivity for DHODH, which reduces the risk of off-target effects. However, one limitation of PF-06282999 is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of PF-06282999. One area of interest is its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. Another area of interest is the development of more potent and selective DHODH inhibitors based on the structure of PF-06282999. Finally, the safety and efficacy of PF-06282999 in humans needs to be further studied in clinical trials.

Synthesis Methods

The synthesis of PF-06282999 involves the reaction of 2-(2-aminoethyl)-3-(trifluoromethyl)pyridine with ethyl 4-bromobutyrate, followed by the reaction of the resulting intermediate with 4-hydroxyoxane-2-carboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

PF-06282999 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, PF-06282999 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c14-13(15,16)10-1-2-11(20)19(18-10)6-5-17-12(21)9-3-7-22-8-4-9/h1-2,9H,3-8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHPAFWZBRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}oxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.